2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s intercalation of DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the synthesis of proteins and other molecules essential for cell growth and division . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent anticancer activity suggests it may have favorable adme properties .
Result of Action
The compound’s intercalation of DNA and disruption of normal cellular processes can lead to cell death . This makes the compound potentially useful as an anticancer agent . In fact, the compound has been shown to have potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with N-(4-methylbenzyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or disulfides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer and antimicrobial properties.
Medicine: It is being investigated for its potential use in cancer therapy due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and have similar structural features.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds are known for their kinase inhibition properties and anticancer activity.
Uniqueness
2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific structural configuration, which allows it to effectively intercalate into DNA and exhibit potent anticancer activity. Its ability to target multiple molecular pathways makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-9-15(10-8-13)11-21-18(26)12-27-20-19-24-23-14(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFARUHVNGHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.